Technical Whitepaper: 4-Fluorobenzaldehyde Oxime (CAS 459-23-4)
Technical Whitepaper: 4-Fluorobenzaldehyde Oxime (CAS 459-23-4)
The Linchpin Synthon for Fluorinated Isoxazole Pharmacophores
Executive Summary
4-Fluorobenzaldehyde oxime (CAS 459-23-4) is a critical organofluorine intermediate used primarily in the synthesis of bioactive heterocycles.[1] Its value lies in its role as a stable precursor to 4-fluorobenzonitrile oxide , a reactive 1,3-dipole used to construct isoxazole and isoxazoline rings—scaffolds ubiquitous in COX-2 inhibitors, antipsychotics, and novel anticancer agents. This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthesis protocols, and its divergent reactivity profile, specifically tailored for medicinal chemists and process engineers.
Part 1: Physicochemical Profile[2]
The introduction of the fluorine atom at the para-position enhances metabolic stability and lipophilicity (LogP) of downstream pharmacophores without significantly altering steric demand compared to the hydrogen analog.
Table 1: Core Physicochemical Properties
| Property | Value | Context for Application |
| CAS Number | 459-23-4 | Unique Identifier |
| Molecular Formula | C₇H₆FNO | MW: 139.13 g/mol |
| Appearance | White to pale yellow crystalline solid | High purity forms are colorless needles |
| Melting Point | 82–85 °C | Sharp MP indicates high purity; broadens with syn/anti isomerization |
| Boiling Point | ~195 °C (at 760 mmHg) | rarely distilled; typically purified via recrystallization |
| Density | 1.14 g/cm³ | Solid state density |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, EtOAc | Poor water solubility facilitates precipitation-based isolation |
| pKa | ~10.6 (Predicted) | Acidic proton on oxime oxygen allows base-mediated functionalization |
Part 2: Synthetic Routes & Optimization
Optimized Synthesis Protocol (Aldehyde Condensation)
The industrial standard for synthesizing 4-fluorobenzaldehyde oxime involves the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride. While seemingly simple, controlling pH is critical to prevent side reactions (e.g., Beckmann rearrangement or hydrolysis).
Protocol:
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Reagents: 4-Fluorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1–1.5 eq), Sodium Acetate (NaOAc, 1.5 eq) or NaOH.
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Solvent: Ethanol/Water (1:1 v/v) or Methanol/Water.
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Procedure:
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Dissolve 4-fluorobenzaldehyde in ethanol.[2]
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Dissolve NH₂OH·HCl and NaOAc in water; add this solution dropwise to the aldehyde solution.
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Critical Step: Maintain temperature at 25–40°C. Higher temperatures can promote isomerization or degradation.
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Stir for 2–4 hours. Monitor via TLC (SiO₂, Hexane/EtOAc).
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Isolation: Evaporate ethanol. The oxime precipitates from the remaining aqueous phase. Filter, wash with cold water, and dry.
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Purification: Recrystallization from ethanol/water yields white needles (>98% purity).
Mechanism of Formation
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.
Figure 1: Stepwise formation of the oxime functionality.
Part 3: Core Reactivity – The Nitrile Oxide Gateway
The most high-value application of CAS 459-23-4 in drug discovery is its conversion into 4-fluorobenzonitrile oxide . This transient species undergoes [3+2] cycloaddition (1,3-dipolar cycloaddition) with alkynes or alkenes to generate isoxazoles and isoxazolines, respectively.
Protocol: One-Pot Isoxazole Synthesis (Chloramine-T / NCS Method)
This protocol avoids the isolation of the unstable nitrile oxide, generating it in situ.
Reagents:
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4-Fluorobenzaldehyde oxime (1.0 eq)
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N-Chlorosuccinimide (NCS) (1.1 eq) or Chloramine-T
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Alkyne (e.g., Phenylacetylene) (1.0 eq)
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Base: Triethylamine (Et₃N) (1.2 eq)
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Solvent: DMF or DCM
Step-by-Step Workflow:
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Chlorination: Dissolve the oxime in DMF. Add NCS portion-wise at 0–25°C. Stir for 1 hour.
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Cycloaddition: Add the alkyne to the reaction mixture.
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Dipole Generation: Add Et₃N dropwise.
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Reaction: The nitrile oxide immediately reacts with the alkyne. Stir at 25–50°C for 4–12 hours.
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Workup: Dilute with water, extract with EtOAc, wash with brine, and purify via column chromatography.
Figure 2: The [3+2] Cycloaddition pathway for isoxazole synthesis.[5][7]
Part 4: Divergent Transformations
Beyond isoxazoles, CAS 459-23-4 serves as a pivot point for accessing amines and nitriles.
Reduction to 4-Fluorobenzylamine
The oxime can be reduced to the primary amine, a key building block for reductive aminations in peptidomimetics.
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Reagents: NaBH₄/ZrCl₄ or H₂/Pd-C.
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Conditions: Methanol, RT to 50°C.
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Note: The NaBH₄/ZrCl₄ system is preferred for chemoselectivity, avoiding defluorination that can occur under harsh hydrogenation conditions.
Dehydration to 4-Fluorobenzonitrile
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Reagents: Thionyl chloride (SOCl₂) or Propylphosphonic anhydride (T3P).
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Application: Access to 4-fluorobenzoic acid derivatives via hydrolysis.
Figure 3: Divergent synthetic utility of the oxime.
Part 5: Pharmaceutical Applications[1][2][4][5][11][12]
The "Fluorine Effect" in Drug Design
The 4-fluorophenyl moiety is a "privileged structure" in medicinal chemistry. The fluorine atom blocks metabolic oxidation at the para-position (preventing P450 hydroxylation) while increasing the molecule's lipophilicity, facilitating blood-brain barrier penetration.
Target Classes
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COX-2 Inhibitors: The 3,4-diaryl isoxazole motif, accessible via this oxime, is structurally related to valdecoxib and parecoxib. The 4-fluorophenyl group is critical for potency and selectivity in the COX-2 binding pocket.
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Antipsychotics: 4-Fluorobenzyl derivatives are pharmacophores in drugs like Risperidone. While often synthesized from the halide, the oxime route offers an alternative for generating labeled compounds (e.g., 18F-PET tracers) or specific analogs.
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Anticancer Agents: Novel 3-(4-fluorophenyl)isoxazole derivatives have shown cytotoxicity against Hep3B (liver cancer) cell lines, with the oxime serving as the obligate starting material.
Part 6: Handling & Safety
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2–8°C. Oximes can undergo slow decomposition or rearrangement if exposed to light and heat for prolonged periods.
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Thermal Stability: Caution must be exercised during the in situ generation of nitrile oxides; these are high-energy intermediates. Ensure adequate heat dissipation during the addition of NCS and base.
References
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BenchChem. (2025).[2][8] 4-Fluorobenzaldehyde oxime: Synthesis and Applications. Retrieved from
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Sigma-Aldrich. (n.d.). Product Specification: 4-Fluorobenzaldehyde oxime. Retrieved from
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Helmholtz-Zentrum Dresden-Rossendorf. (2013). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition. Retrieved from
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National Institutes of Health (NIH). (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC9617083. Retrieved from
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Royal Society of Chemistry. (2021). Mild reductive rearrangement of oximes to secondary amines. Organic Chemistry Frontiers. Retrieved from
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Gutenberg Open Science. (2023). Electrochemical Synthesis of Isoxazoles via Anodic Oxidation of Oximes. Retrieved from
